5-Methyloxazolo[5,4-d]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4O/c1-3-9-5(7)4-6(10-3)11-2-8-4/h2H,1H3,(H2,7,9,10) |
InChI Key |
NIIWEXWHISFHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyloxazolo 5,4 D Pyrimidin 7 Amine and Its Derivatives
General Synthetic Pathways to the Oxazolo[5,4-d]pyrimidine (B1261902) Ring System
The construction of the oxazolo[5,4-d]pyrimidine core can be broadly categorized into two main approaches: the cyclization of a functionalized pyrimidine (B1678525) to form the fused oxazole (B20620) ring, or the elaboration of an oxazole precursor to build the pyrimidine ring. nih.govnih.gov The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Cyclodehydration Approaches
One of the earliest methods for synthesizing the oxazolo[5,4-d]pyrimidine system involves the cyclization of a pyrimidine derivative to form the oxazole ring. nih.gov This approach typically utilizes a dehydrating agent to facilitate the intramolecular ring closure.
A foundational example of this strategy is the synthesis of an oxazolo[5,4-d]pyrimidine derivative from 2-mercapto-5-benzoylamino-4-hydroxypyrimidine. nih.gov In this reaction, phosphoryl trichloride (POCl₃) serves as the cyclizing agent, promoting the dehydration and subsequent formation of the oxazole ring fused to the pyrimidine core. This method highlights the utility of appropriately substituted pyrimidines as precursors for this heterocyclic system.
Elaboration of Functionalized Oxazole Precursors
A more common and versatile approach to the oxazolo[5,4-d]pyrimidine scaffold begins with a functionalized oxazole, upon which the pyrimidine ring is constructed. nih.govmdpi.com This method is particularly advantageous for creating a variety of derivatives, as the substituents on the final pyrimidine ring can be introduced during the cyclization step. A key starting material for this pathway is 5-aminooxazole-4-carbonitrile functionalized at the C(2) position. nih.gov
The synthesis generally proceeds in a two-step manner. mdpi.com First, the 5-aminooxazole-4-carbonitrile is reacted with a reagent like triethyl orthoformate. This reaction leads to the formation of an intermediate imidoester derivative. mdpi.com Subsequently, this intermediate undergoes ring closure upon treatment with an amine, yielding the desired oxazolo[5,4-d]pyrimidine. mdpi.com The nature of the amine used in the second step determines the substituent at the 7-position of the final product.
Table 1: Synthesis of Oxazolo[5,4-d]pyrimidine Derivatives from a Functionalized Oxazole Precursor mdpi.com
| Entry | Starting Oxazole | Reagent 1 | Intermediate | Reagent 2 | Product |
| 1 | 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Triethyl orthoformate | Imidoester derivative | Methylamine (aqueous solution) | 2-(5-amino-3-methylisoxazol-4-yl)-N-methyloxazolo[5,4-d]pyrimidin-7-amine |
Targeted Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives
The 7-amino group is a common feature in biologically active oxazolo[5,4-d]pyrimidines. Several synthetic strategies have been developed to introduce this functionality, often as the final step in the synthetic sequence.
Reactions Involving Primary Aliphatic Amines
As mentioned in section 2.1.2, the reaction of an intermediate imidoester with a primary aliphatic amine is a direct method for introducing a substituted amino group at the 7-position. mdpi.com The reaction of the imidoester derived from 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile with various primary amines in ethanol has been used to generate a series of 7-amino-oxazolo[5,4-d]pyrimidine derivatives. mdpi.com
The yields of these reactions can be influenced by the stability of the imidoester intermediate, which has been noted to be susceptible to decomposition back to the starting oxazole. mdpi.com
Table 2: Yields of 7-Aminooxazolo[5,4-d]pyrimidines from Reactions with Primary Aliphatic Amines nih.gov
| Entry | Amine | Product | Yield (%) |
| 1 | Isopropylamine | 2-(5-amino-3-methylisoxazol-4-yl)-N-isopropyloxazolo[5,4-d]pyrimidin-7-amine | ~9% |
| 2 | 3-(N,N-dimethylamino)propylamine | 2-(5-amino-3-methylisoxazol-4-yl)-N-(3-(dimethylamino)propyl)oxazolo[5,4-d]pyrimidin-7-amine | ~66% |
| 3 | Cyclohexylamine | N-cyclohexyl-2-(5-amino-3-methylisoxazol-4-yl)oxazolo[5,4-d]pyrimidin-7-amine | ~22% |
Synthesis from Halogenated Precursors (e.g., 7-Chloro-oxazolo[5,4-d]pyrimidines)
A powerful and widely used method for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines involves the nucleophilic substitution of a halogen atom at the 7-position. This approach typically starts with a dihydroxy-oxazolo[5,4-d]pyrimidine, which is then converted to a di-chloro intermediate. Selective amination at the 7-position can then be achieved.
An analogous synthesis in the thiazolo[5,4-d]pyrimidine series provides a clear illustration of this strategy. nih.gov A 5,7-dihydroxy derivative is treated with phosphoryl trichloride (POCl₃) under microwave irradiation to yield the corresponding 5,7-dichloro derivative. nih.gov Subsequent reaction with aqueous ammonia results in the selective replacement of the chlorine atom at the 7-position to furnish the 7-amino-5-chloro intermediate. nih.gov This intermediate can then be further functionalized. This method offers a versatile entry point to a wide range of 7-amino derivatives.
Dimroth Rearrangement Pathways in Oxazolo[5,4-d]pyrimidine Synthesis
The Dimroth rearrangement is a well-known isomerization of N-heterocycles that can occur during the synthesis of substituted amino-pyrimidines. researchgate.netnih.gov This rearrangement involves the opening of the pyrimidine ring followed by rotation and re-closure, leading to an exchange of the exocyclic and endocyclic nitrogen atoms.
In the context of oxazolo[5,4-d]pyrimidine synthesis, the Dimroth rearrangement has been observed in the formation of 7-N-benzyl-7-amine derivatives. researchgate.netnih.gov The initial product of the reaction may be the 6-N-benzyl-7(6H)-imine, which can then rearrange to the more stable 7-N-benzyl-7-amine isomer. nih.gov Spectroscopic techniques, such as NOESY, have been instrumental in distinguishing between these isomers. nih.gov This rearrangement pathway is an important consideration in the synthesis of N-substituted 7-amino-oxazolo[5,4-d]pyrimidines, as it can lead to the formation of an isomeric product.
Functional Group Interconversions and Advanced Derivatization Strategies
The oxazolo[5,4-d]pyrimidine core serves as a versatile scaffold amenable to a variety of functional group interconversions and advanced derivatization strategies. These methods are essential for creating libraries of compounds with diverse functionalities, allowing for the systematic exploration of structure-activity relationships.
Formation of Thioethers via Alkylation Reactions
The introduction of a thioether linkage to the oxazolo[5,4-d]pyrimidine scaffold is a key derivatization strategy. Historically, one of the first syntheses of any oxazolo[5,4-d]pyrimidine was a thioether derivative, specifically 5-(ethylsulfanyl)-2-phenyl mdpi.commdpi.comoxazolo[5,4-d]pyrimidine, reported in 1905. mdpi.comnih.gov This underscores the fundamental accessibility of this functional group on the core structure.
Modern synthetic approaches to introduce thioethers typically rely on nucleophilic substitution reactions. A common strategy involves the preparation of a halo-substituted oxazolopyrimidine, such as 7-chloro-5-methyloxazolo[5,4-d]pyrimidine, which can then serve as an electrophile. Reaction of this chloro-derivative with a variety of alkyl or aryl thiols (R-SH) in the presence of a suitable base would lead to the formation of the corresponding 7-thioether derivatives via an SNAr (Nucleophilic Aromatic Substitution) mechanism. This method offers a straightforward and modular approach to introduce a wide range of sulfur-containing side chains.
Table 1: Representative Alkylation Reactions for Thioether Synthesis
| Electrophile | Nucleophile | Proposed Product |
|---|---|---|
| 7-Chloro-5-methyloxazolo[5,4-d]pyrimidine | Ethanethiol (CH₃CH₂SH) | 7-(Ethylthio)-5-methyloxazolo[5,4-d]pyrimidine |
| 7-Chloro-5-methyloxazolo[5,4-d]pyrimidine | Benzenethiol (C₆H₅SH) | 5-Methyl-7-(phenylthio)oxazolo[5,4-d]pyrimidine |
This table presents plausible synthetic transformations based on established chemical principles for pyrimidine derivatives.
Applications of Copper-Catalyzed Huisgen 1,3-Dipolar Cycloadditions ("Click" Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and highly efficient method for advanced derivatization. wikipedia.org This reaction forms a stable 1,2,3-triazole ring by joining an azide and a terminal alkyne with exceptional regioselectivity, exclusively yielding the 1,4-disubstituted isomer. wikipedia.orgnih.gov
To apply this methodology to the 5-methyloxazolo[5,4-d]pyrimidin-7-amine scaffold, the core structure must first be functionalized with either an azide or a terminal alkyne group. For example, an alkyl chain containing a terminal alkyne could be attached to the 7-amino group. This "alkyne-tagged" oxazolopyrimidine can then be reacted with a diverse array of organic azides (R-N₃) in the presence of a copper(I) catalyst. This strategy allows for the covalent linking of the oxazolopyrimidine core to various molecular fragments, including biomolecules, polymers, or fluorescent probes, through a stable triazole linker.
Table 2: Hypothetical Derivatives via CuAAC ("Click" Chemistry)
| Oxazolopyrimidine Precursor | Reagent | Potential Product Structure |
|---|---|---|
| 5-Methyl-N-(prop-2-yn-1-yl)oxazolo[5,4-d]pyrimidin-7-amine | Azidobenzene (C₆H₅N₃) | 5-Methyl-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)oxazolo[5,4-d]pyrimidin-7-amine |
| 7-Azido-5-methyloxazolo[5,4-d]pyrimidine | Phenylacetylene (C₆H₅C≡CH) | 5-Methyl-7-(4-phenyl-1H-1,2,3-triazol-1-yl)oxazolo[5,4-d]pyrimidine |
This table illustrates the potential for creating diverse derivatives using the CuAAC reaction, based on its established versatility.
Mechanistic and Thermodynamic Considerations in Oxazolo[5,4-d]pyrimidine Synthesis
The synthesis of 7-aminooxazolo[5,4-d]pyrimidines is not merely a procedural process but is governed by distinct mechanistic pathways and thermodynamic controls that favor the formation of the desired product over potential isomers.
Formation of Isomeric By-products and Regioselectivity
During the synthesis of 7-aminooxazolo[5,4-d]pyrimidines from precursors like ethyl 2-(5-((E)-1-ethoxyethylideneamino)-3-methylisoxazol-4-yl)-5-aminooxazole-4-carbimidate, the reaction medium contains multiple reactive centers susceptible to nucleophilic attack. nih.govresearchgate.net This creates the potential for competitive reactions and the formation of various by-products. nih.gov
Research has shown that while the intended reaction proceeds, a significant by-product, N′-cyanooxazolylacetamidine, is also formed. nih.govresearchgate.net This occurs from an alternative nucleophilic attack pathway. Theoretically, this acetamidine by-product could cyclize to form an isomeric N-6-substituted-oxazolo[5,4-d]pyrimidin-7-imine. nih.gov However, experimental results have indicated that neither this imine isomer nor its potential hydrolysis product, oxazolo[5,4-d]pyrimidin-7-one, are observed under the applied reaction conditions. nih.gov This high degree of regioselectivity is crucial for ensuring a clean synthesis of the target 7-amino structure.
Table 3: Observed and Potential By-products in Synthesis
| Compound Type | Structure Name | Experimental Observation |
|---|---|---|
| Observed By-product | N′-cyanooxazolylacetamidine | Formed during synthesis nih.govresearchgate.net |
| Theoretical Isomer | N-6-substituted-oxazolo[5,4-d]pyrimidin-7-imine | Not observed nih.gov |
Elucidation of Privileged Formation Pathways
The selective formation of 7-aminooxazolo[5,4-d]pyrimidines is explained by a privileged mechanistic pathway that is thermodynamically favored. nih.gov The synthesis is understood to proceed via a labile intermediate amidine, which is formed by the nucleophilic addition of the amine to the cyano group of the precursor. nih.govresearchgate.net It is this specific intermediate that can subsequently undergo intramolecular cyclization to yield the final 7-aminooxazolo[5,4-d]pyrimidine product. nih.gov
The alternative by-product, N′-cyanooxazolylacetamidine, cannot cyclize to form the desired product, thus making the first pathway "privileged". nih.gov This mechanistic divergence is further supported by thermodynamic calculations. Theoretical studies comparing the stability of the final 7-amino product with its theoretical 7-imine isomer reveal a significant energy difference. The 7-amino tautomer is considerably more stable, which helps to explain why it is the exclusive product formed and isolated. nih.gov
Table 4: Thermodynamic Stability of Final Product vs. Theoretical Isomer
| Tautomer | Relative Stability (ΔE₂₉₈) | Thermodynamic Favorability |
|---|---|---|
| 7-Aminooxazolo[5,4-d]pyrimidine | ~13 kcal·mol⁻¹ more stable | Highly favored nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
